Pyrenophorol
Overview
Description
Pyrenophorol is a C16H24O6 compound . It is a simple macrocyclic dilactone produced by a number of species of pathogenic fungi, including Byssochlamys, Stenphyllum, Alternaria, and Drechslera . It exhibits antibacterial, herbicidal, and anthelmintic properties .
Synthesis Analysis
The stereoselective total synthesis of Pyrenophorol has been accomplished in 12 steps with an 8.3% overall yield, starting from inexpensive and commercially available (S)-ethyl lactate . Key steps in the synthesis process include an oxidation-reduction protocol and cyclodimerisation under the Mitsunobu reaction conditions .
Molecular Structure Analysis
The molecular formula of Pyrenophorol is C16H24O6 . It has an average mass of 312.358 Da and a monoisotopic mass of 312.157288 Da . It has double-bond stereo with 4 of 4 defined stereocentres .
Chemical Reactions Analysis
The key steps in the synthesis of Pyrenophorol involve hydrolytic kinetic resolution, MacMillan a-hydroxylation, Horner–Wadsworth . Another alternative synthetic route uses cross-metathesis and intermolecular Mitsunobu cyclization for the construction of macrolactone .
Physical And Chemical Properties Analysis
Pyrenophorol is a solid substance . It has an average mass of 312.358 Da and a monoisotopic mass of 312.157288 Da .
Scientific Research Applications
Stereoselective Synthesis
Pyrenophorol has been a subject of interest in the field of organic synthesis. A study by Yadav, Reddy, and Reddy (2009) described an efficient stereoselective total synthesis of (−)-pyrenophorol. This synthesis involved critical steps such as hydrolytic kinetic resolution, MacMillan α-hydroxylation, and Horner–Wadsworth–Emmons reaction (Yadav, Reddy, & Reddy, 2009).
Antimicrobial Properties
Zhang et al. (2008) explored the diversity of antimicrobial pyrenophorol derivatives isolated from the endophytic fungus Phoma sp. The study provided insights into the biosynthetic interconnections of pyrenophorol derivatives, revealing their antimicrobial activity against various microorganisms, including fungi, algae, and bacteria (Zhang et al., 2008).
Biophysical and Cell Biology Applications
Pyrene, a component related to pyrenophorol, is commonly used in lipid-linked fluorophores for studies in membrane biophysics and cell biology. Somerharju (2002) discussed how pyrene lipids are suitable for studying various biophysical phenomena, such as lipid diffusion, membrane organization, and protein-lipid interactions, due to their long excited state lifetime and excimer formation (Somerharju, 2002).
Metabolic Products of Stemphylium radicinum
Grove's 1971 research identified pyrenophorol among the minor metabolic products isolated from the phytopathogenic fungus Stemphylium radicinum. This study contributed to understanding the chemical diversity of fungal metabolites and their potential applications (Grove, 1971).
Optical and Diagnostic Applications
Ostergaard and Hrdlicka (2011) highlighted the use of pyrene-functionalized oligonucleotides in fundamental research, diagnostics, and nanotechnology. The unique properties of pyrenes, like fluorescence and aromatic stacking, make them useful in DNA/RNA target detection and single nucleotide polymorphism discrimination (Østergaard & Hrdlicka, 2011).
Total Synthesis and Configurational Studies
The total synthesis of pyrenophorol and its isomers has been a significant area of research. Amigoni and Floc'h (1997) described the first total synthesis of the ((5R,8S,13R,16S)-isomer of pyrenophorol, employing a strategy based on double bond cleavages. This synthesis provided insights into the structural aspects of pyrenophorol and its variants (Amigoni & Floc'h, 1997).
Herbicidal Potential
Kastanias and Chrysayi-Tokousbalides (2000) explored the herbicidal potential of pyrenophorol isolated from Drechslera avenae. They discovered that pyrenophorol exhibited phytotoxic effects on certain plant species, opening avenues for its use as a natural herbicide (Kastanias & Chrysayi-Tokousbalides, 2000).
Fluorescence in Biological Systems
The fluorescence properties of pyrenophorol and related compounds have been utilized in various biological studies. Lovejoy, Holowka, and Cathou (1977) used the fluorophore pyrene to probe antibody-antigen interactions, demonstrating the utility of pyrene in fluorescence spectroscopy for biological research (Lovejoy, Holowka, & Cathou, 1977).
Chemical Physics
Lianos and Zana (1980) conducted a fluorescence probe study using pyrene, related to pyrenophorol, to investigate micelle formation in surfactant systems. This research highlighted the use of pyrene derivatives in understanding the dynamics of micellar systems in chemical physics (Lianos & Zana, 1980).
Safety And Hazards
properties
IUPAC Name |
(3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7+,10-8+/t11-,12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQNDQOKFICJGL-UTBFYLPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC(=O)/C=C/[C@H](CC[C@H](OC(=O)/C=C/[C@H](CC1)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448991 | |
Record name | Pyrenophorol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrenophorol | |
CAS RN |
22248-41-5 | |
Record name | Pyrenophorol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.